5-[(2,3-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
5-[(2,3-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with a 2,3-dichlorobenzylthio group and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-d]pyrimidine core.
Introduction of the 2,3-Dichlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the 2,3-dichlorobenzylthio group is introduced to the core structure.
Addition of Diethyl Groups: The final step involves the alkylation reaction to introduce diethyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(2,3-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,3-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-Dichlorobenzyl)thio)-5-(4-F-Ph)-3-phenylthieno(2,3-d)pyrimidin-4(3H)-one
- 2-((2,4-Dichlorobenzyl)thio)-3-ET-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one
- 3-Allyl-2-((3,4-dichlorobenzyl)thio)-5-phenylthieno(2,3-d)pyrimidin-4(3H)-one
Uniqueness
5-[(2,3-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the pyrazolo[4,3-d]pyrimidine core with the 2,3-dichlorobenzylthio and diethyl groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(2,3-dichlorophenyl)methylsulfanyl]-2,6-diethylpyrazolo[4,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4OS/c1-3-21-8-12-14(20-21)15(23)22(4-2)16(19-12)24-9-10-6-5-7-11(17)13(10)18/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXPKOTQJXEOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=C(C(=CC=C3)Cl)Cl)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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